molecular formula C17H22N4O B2993599 N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide CAS No. 1808340-45-5

N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

Número de catálogo B2993599
Número CAS: 1808340-45-5
Peso molecular: 298.39
Clave InChI: YHSUBGFPTBQDHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the brain and body.

Mecanismo De Acción

The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is based on its ability to inhibit GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and regulate the activity of other neurotransmitters such as dopamine and glutamate. By increasing GABA levels, this compound can modulate the activity of these neurotransmitters and potentially reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a range of factors such as dose, route of administration, and duration of treatment. Some of the effects that have been observed in animal studies include increased GABA levels in the brain, reduced dopamine release in the nucleus accumbens (a key brain region involved in reward and addiction), and altered glutamate transmission. These effects can have a range of downstream effects on behavior and physiology, such as reduced drug-seeking behavior and improved cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the brain over extended periods of time. Additionally, the effects of this compound can be influenced by a range of factors such as age, sex, and genetic background, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are many potential future directions for research on N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide. One area of interest is in the development of new drugs that are based on the structure of this compound but have improved pharmacokinetic properties. This could include drugs that have a longer half-life or are more selective for specific subtypes of GABA aminotransferase. Another area of interest is in the development of new therapeutic applications for this compound, such as in the treatment of other types of addiction or in the modulation of sleep and circadian rhythms. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound, particularly in the context of complex neurological and psychiatric disorders.

Métodos De Síntesis

N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can be synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 4-methyl-1,2,3,4-tetrahydroquinoxaline with ethyl chloroacetate in the presence of a base. The resulting product is then treated with sodium cyanide to form the nitrile derivative. The second intermediate, cyclopentylacetylene, is prepared by reacting cyclopentylmagnesium bromide with propargyl chloride. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form this compound.

Aplicaciones Científicas De Investigación

N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of addiction, particularly cocaine addiction. Animal studies have shown that this compound can reduce cocaine self-administration and prevent relapse in cocaine-addicted rats. Other studies have suggested that this compound may also have potential in the treatment of epilepsy, anxiety disorders, and depression.

Propiedades

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-methyl-2,3-dihydroquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20-10-11-21(15-7-3-2-6-14(15)20)12-16(22)19-17(13-18)8-4-5-9-17/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSUBGFPTBQDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=CC=CC=C21)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.